molecular formula C21H26FN5O B2917536 1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea CAS No. 2034320-21-1

1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea

Número de catálogo B2917536
Número CAS: 2034320-21-1
Peso molecular: 383.471
Clave InChI: HFZPCHIUCOZJNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Fluorobenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of urea-based compounds and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and SAR in Drug Development

The synthesis and structure-activity relationship (SAR) of urea derivatives, including those with fluoro-substituted benzyl groups, play a crucial role in developing new therapeutic agents. These compounds are often explored for their potential as receptor antagonists or inhibitors for various biological targets. For instance, thieno[3,2-b]pyridinyl urea derivatives have been investigated for their effectiveness as urotensin-II receptor antagonists, showcasing the importance of substituent variations on the core structure for biological activity (Lim et al., 2014).

Pharmacokinetics and Metabolite Identification

Understanding the metabolic pathways and pharmacokinetics of urea derivatives is essential for drug development. Research into the metabolites of novel urea-based compounds provides insights into their biotransformation, aiding in the optimization of their pharmacological profiles. For instance, studies on the metabolites of specific urea-based If channel inhibitors highlight the intricate balance between efficacy and safety, guiding the refinement of drug candidates (Umehara et al., 2009).

Radiolabeling for Diagnostic Applications

Urea derivatives tagged with radioisotopes, such as fluorine-18, have been developed for diagnostic purposes, especially in oncology. The synthesis of potent nonpeptide antagonists labeled with fluorine-18 for PET imaging exemplifies the application of urea derivatives in visualizing and quantifying biological processes in vivo, contributing to the advancement of precision medicine (Mäding et al., 2006).

Molecular Docking and Antimicrobial Activity

The antimicrobial and anti-inflammatory potential of urea derivatives has been explored through synthesis, molecular docking studies, and in vitro assays. Bisthiourea derivatives of dipeptides conjugated to benzo[d]isoxazole, for example, have shown promising results against various pathogens, underlining the versatility of urea derivatives in addressing medical challenges (Kumara et al., 2017).

Orexin Receptor Antagonism for Behavioral Disorders

Research into the role of orexin receptors in compulsive behaviors, including binge eating, has identified urea derivatives as potential therapeutic agents. By selectively antagonizing orexin receptors, these compounds may offer new avenues for treating eating disorders and possibly other compulsive conditions, demonstrating the broad therapeutic potential of urea derivatives in neuropsychiatry (Piccoli et al., 2012).

Propiedades

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O/c22-17-6-3-4-15(12-17)14-23-21(28)24-18-8-10-27(11-9-18)20-13-16-5-1-2-7-19(16)25-26-20/h3-4,6,12-13,18H,1-2,5,7-11,14H2,(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZPCHIUCOZJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)NCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.